1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol
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Overview
Description
1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol is an organic compound with the molecular formula C11H17N3O3 It is characterized by the presence of a nitrophenyl group, an aminoethyl group, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol typically involves the following steps:
Alkylation: The reaction of 4-nitrophenylamine with an appropriate alkylating agent to introduce the aminoethyl group.
Reduction: The reduction of the nitro group to an amino group.
Addition: The final step involves the addition of the propanol group to the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the aminoethyl and propanol groups can interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitrophenyl)amino]ethanol
- 4-Nitrophenylethylamine
- 4-Nitrophenylpropanol
Uniqueness
1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-nitroanilino)ethylamino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-9(15)8-12-6-7-13-10-2-4-11(5-3-10)14(16)17/h2-5,9,12-13,15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCCLSPCSLEACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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